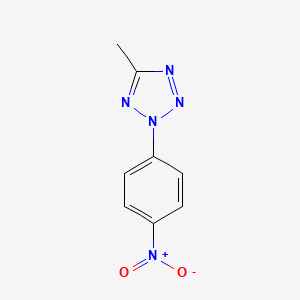
5-methyl-2-(4-nitrophenyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(4-nitrophenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
5-Methyl-2-(4-nitrophenyl)-2H-tetrazole has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown effectiveness against:
- Gram-positive bacteria : Such as Bacillus subtilis.
- Gram-negative bacteria : Including Escherichia coli.
The structure-activity relationship indicates that the nitrophenyl substituent significantly contributes to its antimicrobial efficacy .
Anti-inflammatory Properties
Research has indicated that derivatives of this compound possess anti-inflammatory effects. In vivo studies revealed that these derivatives reduced edema in animal models, suggesting their potential use in developing anti-inflammatory drugs. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting proteases. Binding studies suggest that it can effectively inhibit enzyme activity by blocking substrate access to the active site .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Due to its effectiveness against bacterial strains, it may serve as a lead compound in developing new antibiotics.
- Anti-inflammatory Drugs : The anti-inflammatory properties make it a candidate for treating conditions characterized by inflammation.
- Cancer Therapy : Preliminary studies suggest potential anticancer activity, warranting further investigation into its mechanisms and efficacy against tumor cells .
Case Study 1: Antimicrobial Efficacy
In a systematic evaluation of antimicrobial properties, this compound was tested against various pathogens. The results indicated significant reductions in bacterial growth, particularly against Escherichia coli. The study highlighted the importance of the nitrophenyl group in enhancing antimicrobial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | Bacillus subtilis | 8 µg/mL |
Case Study 2: Anti-inflammatory Activity
In vivo experiments assessing the anti-inflammatory effects of this compound showed that treated mice exhibited significantly reduced paw edema compared to control groups. This effect was attributed to the compound's ability to inhibit inflammatory mediators.
Propiedades
Fórmula molecular |
C8H7N5O2 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
5-methyl-2-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O2/c1-6-9-11-12(10-6)7-2-4-8(5-3-7)13(14)15/h2-5H,1H3 |
Clave InChI |
AXCRXZBCKSJIIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













